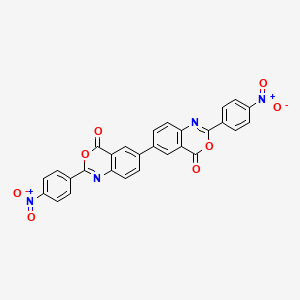![molecular formula C25H22N2O2S B5010282 N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide, also known as DPA-714, is a compound that has gained attention in the scientific community due to its potential applications in imaging and diagnosis of neuroinflammation.
Mechanism of Action
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. This binding leads to the activation of the immune response and the production of proinflammatory cytokines. This compound also has an anti-inflammatory effect by inhibiting the production of nitric oxide and reducing the expression of proinflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation. It has been reported to reduce the expression of proinflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and inhibit the production of nitric oxide. This compound has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has several advantages for lab experiments. It has a high affinity for the TSPO and can be used for the visualization of neuroinflammation using PET imaging. This compound is also stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a radioactive compound and requires special handling and disposal procedures. This compound also has a high cost, which can limit its use in some research studies.
Future Directions
There are several future directions for the use of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide in scientific research. One potential application is the use of this compound for the early diagnosis of neurodegenerative diseases. This compound could also be used to monitor the progression of neuroinflammation in response to treatment. Another future direction is the development of new TSPO ligands with improved pharmacokinetic properties and lower cost. These ligands could be used for the visualization of neuroinflammation and the development of new treatments for neurodegenerative diseases.
Conclusion:
This compound is a compound that has potential applications in imaging and diagnosis of neuroinflammation. Its high affinity for the TSPO makes it suitable for PET imaging and the visualization of neuroinflammation. This compound has anti-inflammatory effects and has been shown to reduce the activation of microglia and astrocytes. Although this compound has some limitations for lab experiments, its potential applications in scientific research make it an important compound for future studies.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide involves the reaction of 2-bromo-N-(2,3-dimethylphenyl)acetamide with 4,5-diphenyl-2-thioxoimidazolidin-1-ylidene)malononitrile in the presence of a base. The resulting compound is then treated with sodium methoxide to yield this compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide has been extensively studied for its potential use in imaging and diagnosis of neuroinflammation. Neuroinflammation is a common feature of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound binds to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes, which are involved in neuroinflammation. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-10-9-15-21(18(17)2)26-22(28)16-30-25-27-23(19-11-5-3-6-12-19)24(29-25)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMWVYROVYKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![10-(2-chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5010216.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)



![2-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}-1,3-thiazole](/img/structure/B5010248.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010254.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)


![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)